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  • Product: 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
  • CAS: 1354958-24-9

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Application Note: High-Purity Synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one Executive Summary This protocol details the synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one , a functionalized oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This protocol details the synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one , a functionalized oxazolidinone scaffold often utilized as a core intermediate in the development of antimicrobial agents (analogous to Linezolid/Sutezolid) and monoamine oxidase inhibitors (MAOIs).

The method selected is a telescoped carbamoylation-cyclization sequence utilizing 2-chloroethyl chloroformate. This route is superior to ethylene carbonate methods for electron-deficient anilines (such as nitroanilines) due to milder thermal requirements and higher regioselectivity, avoiding the formation of isomeric byproducts common in high-temperature carbonate fusion.

Retrosynthetic Analysis & Strategy

The target molecule features an oxazolidinone ring fused to an electron-poor aryl system. The ortho-methoxy group introduces steric strain, while the meta-nitro group (relative to the nitrogen) significantly decreases the nucleophilicity of the aniline precursor.

Strategic Logic:

  • Nucleophile: 2-Methoxy-5-nitroaniline (commercially available).

  • Electrophile: 2-Chloroethyl chloroformate.

  • Mechanism:

    • Phase 1:

      
      -acylation to form the 
      
      
      
      -chloroethyl carbamate intermediate.
    • Phase 2: Base-mediated intramolecular

      
       displacement of the alkyl chloride to close the oxazolidinone ring.
      

Retrosynthesis Target 3-(2-Methoxy-5-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate N-(2-Chloroethoxycarbonyl)- 2-methoxy-5-nitroaniline Target->Intermediate Intramolecular Alkylation (Base) Start 2-Methoxy-5-nitroaniline + 2-Chloroethyl chloroformate Intermediate->Start Carbamoylation

Figure 1: Retrosynthetic disconnection showing the carbamate intermediate pathway.

Materials & Safety Profile

Reagents:

Reagent CAS Role Equiv.
2-Methoxy-5-nitroaniline 99-59-2 Limiting Reagent 1.0
2-Chloroethyl chloroformate 627-11-2 Electrophile 1.2
Potassium Carbonate (K₂CO₃) 584-08-7 Base 2.5
Acetonitrile (MeCN) 75-05-8 Solvent 10 vol

| Toluene | 108-88-3 | Solvent (Workup) | - |

Safety Critical:

  • Nitro Compounds: Potentially energetic.[1] Avoid heating dry residues above 100°C.

  • Chloroformates: Lachrymators and toxic by inhalation. Handle strictly in a fume hood.

  • Reaction Exotherm: The initial addition of chloroformate is exothermic. Control temperature <30°C to prevent bis-acylation.

Detailed Synthesis Protocol

Phase 1: Carbamate Formation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 2-Methoxy-5-nitroaniline (5.0 g, 29.7 mmol) and anhydrous Acetonitrile (50 mL). Stir until a homogeneous orange/yellow solution is obtained.

  • Base Addition: Add anhydrous K₂CO₃ (10.3 g, 74.3 mmol) in a single portion. The suspension may thicken.

  • Acylation: Cool the mixture to 0–5°C using an ice bath. Charge the addition funnel with 2-Chloroethyl chloroformate (3.7 mL, 35.6 mmol) diluted in 5 mL MeCN.

  • Addition: Dropwise add the chloroformate solution over 20 minutes. Critical: Maintain internal temperature <10°C to ensure mono-acylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

    • Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of the aniline (

      
      ) and formation of the carbamate intermediate (
      
      
      
      ).
Phase 2: Cyclization (Ring Closure)
  • Thermal Activation: Once the intermediate is formed, heat the reaction mixture to reflux (80–82°C) .

  • Duration: Maintain reflux for 4–6 hours. The base (K₂CO₃) facilitates the deprotonation of the carbamate nitrogen, which then attacks the terminal carbon of the chloroethyl group.

    • Mechanistic Note: The ortho-methoxy group provides steric bulk, potentially slowing this step compared to unsubstituted anilines. If reaction stalls, add a catalytic amount of NaI (10 mol%) to facilitate Finkelstein exchange (

      
      ), improving the leaving group ability.
      
  • Completion: Monitor by HPLC or TLC. The intermediate spot will disappear, replaced by the more polar oxazolidinone product (

    
    ).
    
Phase 3: Workup and Purification
  • Filtration: Cool the mixture to RT. Filter off the inorganic salts (KCl, excess K₂CO₃) through a Celite pad. Rinse the cake with MeCN (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude semi-solid.

  • Extraction: Redissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL). Dry over Na₂SO₄.[2]

  • Crystallization: The crude product is often pure enough. For high purity, recrystallize from Ethanol/Water (9:1) or Toluene .

    • Dissolve in hot ethanol, add water dropwise until turbid, cool slowly to 4°C.

  • Yield: Expected yield is 65–75% (approx. 4.6–5.3 g).

Process Visualization (Workflow)

Workflow Step1 Step 1: Solvation 2-Methoxy-5-nitroaniline + MeCN (Orange Solution) Step2 Step 2: Acylation Add K2CO3, Cool to 0°C Add Cl-COOCH2CH2Cl Step1->Step2 Step3 Step 3: Intermediate Check TLC confirms Carbamate formation Step2->Step3 Step4 Step 4: Cyclization Reflux at 80°C for 6h (Intramolecular Alkylation) Step3->Step4 Step5 Step 5: Isolation Filter salts -> Concentrate -> Recrystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6)

3.90 (s, 3H)
Methoxy group (-OCH₃).

4.05 (t, 2H)
Oxazolidinone C5 protons.

4.45 (t, 2H)
Oxazolidinone C4 protons (deshielded by N).

7.30 (d, 1H)
Aromatic H3 (Ortho to OMe).

8.10 (dd, 1H)
Aromatic H4 (Meta to NO₂).

8.25 (d, 1H)
Aromatic H6 (Ortho to NO₂).
IR Spectroscopy 1740–1760 cm⁻¹Strong C=O stretch (Oxazolidinone carbonyl).
1340 & 1520 cm⁻¹N-O stretches (Nitro group).
Mass Spectrometry [M+H]⁺ = 239.06Consistent with C₁₀H₁₀N₂O₅.

Troubleshooting & Optimization

  • Issue: Low Conversion in Cyclization.

    • Cause: Steric hindrance from the ortho-methoxy group preventing the nitrogen anion from attacking the alkyl chloride.

    • Solution: Switch solvent to DMF (Dimethylformamide) and increase temperature to 100°C. Alternatively, add NaI (Sodium Iodide) to generate the more reactive iodide intermediate in situ.

  • Issue: Hydrolysis of Carbamate.

    • Cause: Wet solvent or atmospheric moisture.

    • Solution: Ensure MeCN is anhydrous (<0.05% water). Dry K₂CO₃ in an oven at 120°C before use.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Poos, G. I., et al. (1961). "2-Oxazolidinones from 2-Hydroxyalkyl Carbamates." Journal of Organic Chemistry, 26(12), 4898–4904.

  • Gregory, W. A., et al. (1989). "Antibacterials.[3] Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines. 1. The B group." Journal of Medicinal Chemistry, 32(8), 1673–1681.

  • BenchChem. (2025).[2] "2-Methoxy-5-nitroaniline Product Data and Synthesis." BenchChem Chemical Database.

Sources

Application

Application Note: A Step-by-Step Guide to the Synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Abstract This comprehensive guide details the requisite reagents and a validated, two-step protocol for the laboratory-scale synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one. The 2-oxazolidinone scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the requisite reagents and a validated, two-step protocol for the laboratory-scale synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one. The 2-oxazolidinone scaffold is a privileged structure in medicinal chemistry, famously featured in antibiotics like Linezolid.[1] This protocol is designed for researchers in synthetic chemistry and drug development, providing a robust pathway from commercially available starting materials. The synthesis first involves the formation of a key β-amino alcohol intermediate, followed by a cyclization reaction to yield the target oxazolidinone. We emphasize a modern, sustainable approach for the cyclization step, utilizing carbon dioxide as a C1 source, which avoids the use of hazardous reagents like phosgene.[2]

Synthetic Strategy and Retrosynthesis

The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is approached via a convergent strategy. The core of this method lies in the formation of the C-N bond between the aniline nitrogen and the oxazolidinone ring system. Our retrosynthetic analysis breaks down the target molecule into two primary precursors: the β-amino alcohol 2 , and a carbonyl source. The β-amino alcohol is, in turn, synthesized from the readily available 2-Methoxy-5-nitroaniline (1 ).

G Target 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one Intermediate2 Intermediate 2: N-(2-hydroxyethyl)-2-methoxy-5-nitroaniline Target->Intermediate2 Cyclization C1_Source Carbonyl Source (e.g., CO₂, TsCl) Target->C1_Source Disconnect Intermediate1 Starting Material 1: 2-Methoxy-5-nitroaniline Intermediate2->Intermediate1 N-Alkylation C2_Source Ethylene Oxide Equivalent (e.g., 2-Chloroethanol) Intermediate2->C2_Source Disconnect

Caption: Retrosynthetic analysis of the target oxazolidinone.

Part I: Synthesis of N-(2-hydroxyethyl)-2-methoxy-5-nitroaniline (Intermediate 2)

Principle and Rationale

The initial step involves the N-alkylation of 2-Methoxy-5-nitroaniline (1 ). This reaction forms the required β-amino alcohol structure. While direct reaction with ethylene oxide is possible, for laboratory safety and convenience, we utilize 2-chloroethanol in the presence of a non-nucleophilic base. The base, sodium carbonate, neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Methoxy-5-nitroaniline≥98%Sigma-AldrichCAS: 99-59-2
2-Chloroethanol≥99%Sigma-AldrichToxic , handle in a fume hood.
Sodium Carbonate (Na₂CO₃), anhydrousReagent GradeFisher ScientificUsed as a base.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)-Lab-preparedFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying agent.
Round-bottom flask, 250 mL-Pyrex-
Reflux condenser-Kimble-
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel, 500 mL---
Rotary evaporator-Büchi-
Detailed Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Methoxy-5-nitroaniline (16.8 g, 100 mmol) and anhydrous sodium carbonate (12.7 g, 120 mmol).

  • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • While stirring, add 2-chloroethanol (8.0 mL, 120 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 90-100 °C using a heating mantle and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure β-amino alcohol intermediate 2 .

Part II: Cyclization to 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Principle and Rationale

This step constructs the 2-oxazolidinone ring. We employ a modern and sustainable method that utilizes carbon dioxide (CO₂) as a benign carbonyl source.[3] The key challenge in CO₂-based cyclizations is the removal of water formed during the reaction, which can be overcome by using a suitable activating agent.[4] In this protocol, p-toluenesulfonyl chloride (TsCl) serves as an in-situ activating agent for the hydroxyl group of the amino alcohol.[1] The reaction proceeds via the formation of a carbamate anion, followed by activation of the alcohol by TsCl, and a subsequent intramolecular Sₙ2 cyclization to furnish the desired product with high regio- and chemoselectivity.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
N-(2-hydroxyethyl)-2-methoxy-5-nitroaniline (2 )-From Part I-
p-Toluenesulfonyl chloride (TsCl)≥98%Sigma-AldrichMoisture sensitive.
Triethylamine (Et₃N)≥99.5%Sigma-AldrichUsed as a base.
Dichloromethane (DCM), anhydrousAnhydrous, ≥99.8%Acros OrganicsReaction solvent.
Carbon Dioxide (CO₂)High purityAirgasSupplied from a cylinder via a balloon.
Hydrochloric Acid (HCl), 1M aqueous-Lab-preparedFor workup.
Saturated Sodium Bicarbonate (NaHCO₃) solution-Lab-preparedFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeAlfa AesarDrying agent.
Schlenk flask, 250 mL--For reaction under inert/CO₂ atmosphere.
CO₂ balloon setup---
Detailed Experimental Protocol
  • Add the amino alcohol intermediate 2 (10.6 g, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL) to a dry 250 mL Schlenk flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (10.5 mL, 75 mmol) to the solution.

  • Evacuate and backfill the flask with carbon dioxide (from a balloon) three times. Maintain a positive pressure of CO₂.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (10.5 g, 55 mmol) in 50 mL of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24 hours under the CO₂ atmosphere.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain pure 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one.

Overall Synthesis Workflow

The entire process from starting material to final product is a sequential, two-part synthesis that requires careful control of reaction conditions and purification at each stage to ensure high purity of the final compound.

Caption: Complete experimental workflow for the synthesis.

Safety Precautions

  • 2-Chloroethanol: This reagent is toxic and should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitro Compounds: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact. All evaporations should be performed on a rotary evaporator vented into a fume hood.

  • General: Perform a thorough risk assessment before beginning any chemical synthesis.

References

  • Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols. ACS Omega. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available at: [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. ResearchGate. Available at: [Link]

  • Synthesis of Oxazolidinones. Slideshare. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC. Available at: [Link]

  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scientific Research Publishing. Available at: [Link]

  • Mild DehydratingReagents in the Carbon Dioxide-BasedSynthesis of Cyclic Carbamates from Amino Alcohols. R Discovery. Available at: [Link]

  • 2-Methoxy-5-nitroaniline. PubChem. Available at: [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. RSC Publishing. Available at: [Link]

  • Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols. Chemical Communications. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scalable Manufacturing of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Abstract This document provides a detailed guide for the scalable synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one, a key intermediate in pharmaceutical development. The N-aryl oxazolidinone moiety is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the scalable synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one, a key intermediate in pharmaceutical development. The N-aryl oxazolidinone moiety is a critical pharmacophore found in several clinically significant drugs, including the antibiotic Linezolid.[1][2] This guide outlines a robust, two-step synthetic route designed for efficiency, scalability, and high purity, starting from commercially available 2-methoxy-5-nitroaniline. The protocol emphasizes the rationale behind procedural choices, critical process parameters, and in-process controls to ensure reproducibility and safety from laboratory to pilot-plant scale.

Introduction: The Significance of the N-Aryl Oxazolidinone Scaffold

The oxazolidinone ring system, particularly N-aryl substituted variants, represents a cornerstone in modern medicinal chemistry.[2] Since the landmark approval of Linezolid (Zyvox®) by the FDA in 2000 as the first in a new class of antibiotics, research into this scaffold has intensified.[1][3] These compounds typically function by inhibiting the initiation of bacterial protein synthesis, a mechanism distinct from many other antibiotic classes, making them effective against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The target molecule, 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one, serves as a valuable building block for the synthesis of more complex pharmaceutical agents, where the nitro and methoxy groups offer versatile handles for further chemical modification.

Developing a manufacturing process that is not only high-yielding but also economically viable and scalable is paramount. The synthetic strategy detailed herein has been designed with these principles in mind, avoiding costly reagents or extreme reaction conditions often cited in academic literature.[4][5]

Overview of the Selected Synthetic Strategy

The manufacturing process is a convergent, two-step synthesis. This approach was selected for its operational simplicity, use of cost-effective and readily available starting materials, and the mild reaction conditions that enhance process safety and scalability.

The two primary stages are:

  • Carbamate Formation: Activation of the starting aniline, 2-methoxy-5-nitroaniline, via reaction with ethyl chloroformate to form the stable intermediate, ethyl (2-methoxy-5-nitrophenyl)carbamate.

  • Base-Mediated Cyclization: Reaction of the carbamate intermediate with epichlorohydrin in the presence of a mild base to construct the target oxazolidinone ring. This method is a well-established and efficient route to N-aryl oxazolidinones.[1]

Overall Synthetic Workflow

G A 2-Methoxy-5-nitroaniline (Starting Material) B Ethyl (2-methoxy-5-nitrophenyl)carbamate (Intermediate) A->B Step 1: Carbamate Formation Reagents: Ethyl Chloroformate, Base C 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one (Final Product) B->C Step 2: Cyclization Reagents: Epichlorohydrin, LiOH G cluster_0 Step A: Deprotonation cluster_1 Step B: Epoxide Opening cluster_2 Step C: Ring Closure Carbamate Carbamate N-Anion N-Anion Carbamate->N-Anion  LiOH Alkoxide Intermediate Alkoxide Intermediate N-Anion->Alkoxide Intermediate + Epichlorohydrin (SN2 Attack) Product Product Alkoxide Intermediate->Product Intramolecular SN2 (-Cl⁻)

Sources

Application

Application Notes and Protocols for the Preparation of Pharmaceutical Formulations Containing Oxazolidinone Derivatives

Introduction: Navigating the Formulation Challenges of Oxazolidinone Derivatives The oxazolidinone class of antibiotics represents a significant advancement in the fight against resistant Gram-positive bacterial infectio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of Oxazolidinone Derivatives

The oxazolidinone class of antibiotics represents a significant advancement in the fight against resistant Gram-positive bacterial infections.[1][2] Compounds such as Linezolid and Tedizolid are crucial tools in modern medicine.[3][4] However, their therapeutic potential is often hampered by a common physicochemical challenge: poor aqueous solubility.[5][6][7] This inherent characteristic can lead to low and variable oral bioavailability, compromising their clinical efficacy.[5][6] Therefore, the successful development of pharmaceutical formulations for oxazolidinone derivatives is critically dependent on strategies that enhance their solubility and dissolution rate.[5][6][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of advanced formulation strategies for oxazolidinone derivatives. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering practical, field-proven insights to guide your formulation development efforts. We will explore the preparation and characterization of solid dispersions, nanoparticle-based systems, and lipid-based formulations, providing detailed protocols and explaining the rationale behind the selection of excipients and process parameters.

Physicochemical Properties of Oxazolidinone Derivatives: The Root of the Formulation Challenge

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is the foundation of rational formulation design. Oxazolidinone derivatives typically exhibit the following characteristics that influence their formulation development:

PropertyTypical Value/CharacteristicImplication for Formulation
Aqueous Solubility Poor to very lowDissolution rate-limited absorption, leading to low and variable bioavailability.[5][6][7]
Log P High (lipophilic)Favorable for membrane permeation but contributes to poor aqueous solubility.
Melting Point Generally highCan be a consideration for melt-based formulation techniques like hot-melt extrusion.
Solid-State Properties Can exist in different polymorphic formsPolymorphism can impact solubility, dissolution, and stability.
Chemical Stability Generally stable, but potential for degradation under certain pH and temperature conditions.Formulation process and excipients must be chosen to ensure API stability.

The primary hurdle for oral delivery of oxazolidinones is their low aqueous solubility.[5][6][7] To overcome this, we must employ formulation strategies that present the drug to the gastrointestinal tract in a more readily absorbable form.

Formulation Strategy 1: Amorphous Solid Dispersions

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility of poorly water-soluble drugs.[5][6] By dispersing the crystalline drug in a polymeric carrier at a molecular level, the high lattice energy of the crystal is overcome, resulting in a higher apparent solubility and faster dissolution rate.[9]

Causality of Polymer Selection for Oxazolidinone ASDs

The choice of polymer is critical for the success of an ASD formulation. The ideal polymer should:

  • Be miscible with the oxazolidinone derivative: This ensures the formation of a true solid solution and prevents phase separation.

  • Stabilize the amorphous state of the drug: The polymer should inhibit recrystallization of the drug during storage.[10]

  • Enhance the dissolution of the drug: Water-soluble polymers can create a hydrophilic microenvironment around the drug particles, promoting wetting and dissolution.[10]

  • Maintain supersaturation: Upon dissolution, the polymer should act as a "parachute," preventing the precipitation of the drug from the supersaturated solution.[9]

Commonly used polymers for ASDs include:

  • Polyvinylpyrrolidone (PVP) grades (e.g., PVP K30): Known for their good water solubility and ability to form hydrogen bonds with drugs, enhancing miscibility and stability.[11]

  • Copolymers of vinylpyrrolidone and vinyl acetate (e.g., PVP VA 64): Offer a balance of hydrophilicity and hydrophobicity, providing good solubilization and stability.[12]

  • Hydroxypropyl methylcellulose (HPMC): A versatile polymer with good film-forming properties and the ability to inhibit drug crystallization.[4]

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS): Particularly useful for enteric-coated formulations, as its solubility is pH-dependent. It can also maintain supersaturation of drugs in the intestine.[12]

Experimental Workflow for ASD Preparation

ASD_Workflow cluster_prep Preparation cluster_processing Processing cluster_product Final Product API Oxazolidinone API Mix Mixing & Dissolution API->Mix Polymer Selected Polymer Polymer->Mix Solvent Organic Solvent Solvent->Mix SprayDry Spray Drying Mix->SprayDry Solution Feed HME Hot-Melt Extrusion Mix->HME Dry Blend Feed ASD_Powder ASD Powder SprayDry->ASD_Powder HME->ASD_Powder Downstream Downstream Processing (e.g., Tableting, Encapsulation) ASD_Powder->Downstream

Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation.

Protocol 1: Preparation of Linezolid Solid Dispersion by Spray Drying

This protocol describes the preparation of a 1:2 (w/w) Linezolid:PVP VA 64 solid dispersion.

Materials and Equipment:

  • Linezolid API

  • PVP VA 64

  • Methanol (HPLC grade)

  • Spray dryer (e.g., Büchi B-290)

  • Magnetic stirrer and hotplate

  • Analytical balance

  • Volumetric flasks and beakers

Procedure:

  • Solution Preparation:

    • Accurately weigh 1.0 g of Linezolid and 2.0 g of PVP VA 64.

    • Dissolve both components in 100 mL of methanol in a beaker with continuous stirring using a magnetic stirrer. Gentle warming (not exceeding 40°C) can be applied to facilitate dissolution.

    • Ensure a clear solution is obtained, indicating complete dissolution of both the drug and the polymer.

  • Spray Dryer Setup and Optimization:

    • Set the inlet temperature to 80-100°C. The optimal temperature will depend on the solvent and the thermal stability of the API.

    • Adjust the aspirator to a high setting (e.g., 80-100%) to ensure efficient drying and collection of the powder.

    • Set the pump feed rate to a low value (e.g., 5-10 mL/min) to allow for complete evaporation of the solvent.

    • The nozzle gas flow should be adjusted to achieve a fine spray and prevent nozzle blockage.

  • Spray Drying Process:

    • Once the spray dryer has reached the set temperature, feed the Linezolid-PVP VA 64 solution through the nozzle.

    • Monitor the outlet temperature, which should be in the range of 40-60°C to ensure the product is dry without being exposed to excessive heat.

    • Collect the resulting fine powder from the collection vessel.

  • Post-Processing:

    • Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Store the final ASD powder in a tightly sealed container with a desiccant to protect it from moisture.

Causality of a Key Experimental Choice: The selection of a volatile organic solvent like methanol is crucial for the spray drying process. Its low boiling point allows for rapid evaporation at a relatively low inlet temperature, minimizing thermal stress on the oxazolidinone derivative.

Protocol 2: Preparation of Tedizolid Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol outlines the preparation of a 1:3 (w/w) Tedizolid:Soluplus® solid dispersion.

Materials and Equipment:

  • Tedizolid Phosphate API

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Hot-melt extruder with a twin-screw configuration

  • Gravimetric feeder

  • Chilling roll or conveyor belt

  • Pelletizer or mill

Procedure:

  • Premixing:

    • Accurately weigh Tedizolid Phosphate and Soluplus® in a 1:3 ratio.

    • Physically blend the two components in a suitable blender (e.g., a V-blender) for 15-20 minutes to ensure a homogenous mixture.

  • HME Setup and Processing:

    • Set the temperature profile of the extruder barrel. A typical profile for a Tedizolid-Soluplus® mixture would be gradually increasing from 80°C at the feeding zone to 150-170°C in the melting and mixing zones. The die temperature should be set slightly lower than the final zone to prevent degradation.

    • Set the screw speed to 100-200 RPM. Higher screw speeds can increase shear and improve mixing but may also increase the melt temperature.

    • Calibrate the gravimetric feeder to deliver the premixed powder at a constant rate into the extruder.

  • Extrusion:

    • Start the extruder and allow the temperature and screw speed to stabilize.

    • Begin feeding the powder blend into the extruder.

    • The molten extrudate will exit the die as a continuous strand.

  • Cooling and Pelletizing:

    • The extrudate should be rapidly cooled on a chilling roll or conveyor belt to solidify the amorphous dispersion and prevent recrystallization.

    • The cooled strand is then fed into a pelletizer or mill to obtain granules of a suitable size for downstream processing.

  • Storage:

    • Store the resulting pellets or granules in a tightly sealed container with a desiccant.

Causality of a Key Experimental Choice: The use of a twin-screw extruder is preferred for HME as it provides better mixing and a more uniform temperature distribution compared to a single-screw extruder, which is critical for producing a homogenous amorphous solid dispersion.[13]

Formulation Strategy 2: Nanoparticle-Based Drug Delivery Systems

Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to a dramatic improvement in dissolution velocity as described by the Noyes-Whitney equation. Nanoparticle formulations can be either nanocrystals (crystalline API) or nanodispersions (amorphous or crystalline API in a carrier).

Experimental Workflow for Nanoparticle Preparation

Nanoparticle_Workflow cluster_prep Preparation cluster_processing Processing cluster_product Final Product API Oxazolidinone API Premix Coarse Suspension/Emulsion API->Premix Stabilizer Stabilizer (e.g., Surfactant) Stabilizer->Premix Solvent Aqueous or Organic Solvent Solvent->Premix HPH High-Pressure Homogenization Premix->HPH Milling Media Milling Premix->Milling Nanosuspension Nanosuspension HPH->Nanosuspension Milling->Nanosuspension Drying Drying (e.g., Lyophilization) to form Nanoparticles Nanosuspension->Drying

Caption: Workflow for Nanoparticle Preparation.

Protocol 3: Preparation of an Oxazolidinone Nanosuspension by High-Pressure Homogenization (HPH)

This protocol details the preparation of a nanosuspension of a model oxazolidinone derivative.

Materials and Equipment:

  • Oxazolidinone API

  • Poloxamer 188 (stabilizer)

  • Purified water

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Coarse Suspension:

    • Disperse 1% (w/v) of the oxazolidinone API in a 0.5% (w/v) aqueous solution of Poloxamer 188.

    • Homogenize this mixture using a high-shear mixer at 10,000 rpm for 10 minutes to form a coarse suspension.

  • High-Pressure Homogenization:

    • Process the coarse suspension through a high-pressure homogenizer.

    • Perform an initial homogenization at a lower pressure (e.g., 500 bar) for 3-5 cycles.

    • Increase the pressure to 1500 bar and continue homogenization for 10-20 cycles.

    • Monitor the particle size distribution during the process using a particle size analyzer. The process is complete when a desired particle size (e.g., below 500 nm) and a narrow polydispersity index (PDI) are achieved.

  • Characterization and Storage:

    • Characterize the final nanosuspension for particle size, PDI, and zeta potential.

    • Store the nanosuspension at 4°C. For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to form a dry powder.

Causality of a Key Experimental Choice: The use of a stabilizer like Poloxamer 188 is essential to prevent the aggregation of the newly formed nanoparticles.[14] The steric hindrance provided by the polymer chains adsorbed onto the particle surface overcomes the attractive van der Waals forces between the nanoparticles.[14]

Formulation Strategy 3: Lipid-Based Formulations

For highly lipophilic oxazolidinone derivatives, lipid-based formulations offer an excellent approach to enhance oral bioavailability.[8][15] These formulations pre-dissolve the drug in a lipid vehicle, which can then be self-emulsifying, forming fine oil-in-water emulsions in the gastrointestinal tract, thereby facilitating drug absorption.[8]

Causality of Excipient Selection for Lipid-Based Formulations

The selection of excipients for lipid-based formulations is guided by the following principles:

  • Lipid Vehicle (Oil): Should have high solubilizing capacity for the oxazolidinone derivative. Medium-chain triglycerides (MCTs) are often a good starting point due to their good solvent capacity and ease of digestion.

  • Surfactant: Aids in the emulsification of the lipid vehicle in the aqueous environment of the gut. The hydrophilic-lipophilic balance (HLB) value of the surfactant is a key parameter; surfactants with HLB values between 8 and 12 are generally suitable for self-emulsifying drug delivery systems (SEDDS).[16]

  • Co-solvent/Co-surfactant: Can be used to increase the solvent capacity of the formulation for the drug or to improve the emulsification process. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[16]

Experimental Workflow for Lipid-Based Formulation Development

Lipid_Workflow cluster_screening Excipient Screening cluster_formulation Formulation Development cluster_product Final Product API Oxazolidinone API Solubility Solubility Screening in Oils, Surfactants, Co-solvents API->Solubility Ternary Construct Ternary Phase Diagrams Solubility->Ternary Optimization Formulation Optimization (Self-emulsification, Droplet Size) Ternary->Optimization Encapsulation Encapsulation in Soft or Hard Gelatin Capsules Optimization->Encapsulation

Caption: Workflow for Lipid-Based Formulation Development.

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for an Oxazolidinone Derivative

This protocol describes the preparation of a SEDDS formulation for a model oxazolidinone.

Materials and Equipment:

  • Oxazolidinone API

  • Medium-chain triglycerides (MCT) (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

  • Soft or hard gelatin capsules

Procedure:

  • Excipient Screening:

    • Determine the solubility of the oxazolidinone derivative in a range of oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.

  • Formulation Preparation:

    • Based on the solubility data, prepare different ratios of oil, surfactant, and co-solvent. For example, a starting formulation could be 40% MCT, 40% Cremophor® EL, and 20% Transcutol® HP (by weight).

    • Accurately weigh the excipients into a glass vial.

    • Heat the mixture in a water bath to 40-50°C to reduce viscosity and facilitate mixing.

    • Vortex the mixture until a clear, homogenous solution is formed.

    • Add the oxazolidinone API to the excipient mixture and continue vortexing until the drug is completely dissolved.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared formulation dropwise to 250 mL of purified water in a beaker with gentle stirring.

    • Observe the formation of an emulsion. A good SEDDS formulation will form a clear or slightly bluish-white emulsion spontaneously.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer. A droplet size in the range of 20-200 nm is desirable for a self-microemulsifying drug delivery system (SMEDDS).

  • Encapsulation:

    • The optimized SEDDS formulation can be filled into soft or hard gelatin capsules for oral administration.

Causality of a Key Experimental Choice: The construction of ternary phase diagrams is a systematic approach to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable and efficient self-emulsifying system. This avoids a purely trial-and-error approach and provides a deeper understanding of the formulation's behavior.

Characterization of Oxazolidinone Formulations

Thorough characterization is essential to ensure the quality, stability, and performance of the developed formulations.

Characterization TechniqueParameter MeasuredRationale
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting point, crystallinityTo confirm the amorphous nature of the drug in solid dispersions and to assess drug-polymer miscibility.
Powder X-Ray Diffraction (PXRD) Crystalline or amorphous stateTo verify the absence of crystallinity in amorphous solid dispersions and to detect any recrystallization upon storage.
Fourier-Transform Infrared Spectroscopy (FTIR) Intermolecular interactionsTo investigate potential hydrogen bonding or other interactions between the drug and the polymer in solid dispersions.
Scanning Electron Microscopy (SEM) Particle size, morphology, and surface characteristicsTo visualize the morphology of spray-dried particles, nanoparticles, or the surface of extrudates.
Particle Size Analysis (e.g., Dynamic Light Scattering) Particle size distribution and polydispersity index (PDI)Critical for nanoparticle formulations, as particle size directly influences dissolution rate and bioavailability.
Zeta Potential Measurement Surface charge of nanoparticlesTo predict the physical stability of nanosuspensions; a high absolute zeta potential indicates good stability against aggregation.
In Vitro Dissolution Testing Drug release rate and extentTo assess the improvement in dissolution of the formulated oxazolidinone compared to the pure drug. Biorelevant dissolution media can be used to better predict in vivo performance.[17][18]
High-Performance Liquid Chromatography (HPLC) Drug content, purity, and quantification in dissolution samplesTo accurately determine the amount of drug in the formulation and to quantify its release during dissolution studies.[1][19][20][21][22]
Protocol 5: Dissolution Testing of an Oxazolidinone Solid Dispersion Tablet

Apparatus: USP Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for 2 hours, followed by a change to 900 mL of phosphate buffer (pH 6.8).

Paddle Speed: 50 rpm

Temperature: 37 ± 0.5 °C

Procedure:

  • Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).

  • After 2 hours, change the dissolution medium to phosphate buffer pH 6.8 and continue sampling at appropriate intervals (e.g., 2.5, 3, 4, 6, 8 hours).

  • Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for drug content using a validated HPLC method.

Protocol 6: HPLC Method for Quantification of Linezolid

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[19]

Mobile Phase: A mixture of methanol and pH 3.0 phosphate buffer (45:55, v/v)[19]

Flow Rate: 1.0 mL/min

Detection Wavelength: 252 nm[20]

Injection Volume: 20 µL

Column Temperature: 30°C

Procedure:

  • Prepare a standard stock solution of Linezolid in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject the standards and the samples from the dissolution study into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Linezolid in the samples from the calibration curve.

Conclusion and Future Perspectives

The formulation of oxazolidinone derivatives presents a significant but surmountable challenge. By employing advanced formulation strategies such as amorphous solid dispersions, nanoparticle-based systems, and lipid-based formulations, it is possible to overcome their inherent poor aqueous solubility and enhance their oral bioavailability. The key to success lies in a rational approach to formulation development, grounded in a thorough understanding of the physicochemical properties of the drug and the principles of excipient selection and process optimization. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and researchers working to bring the next generation of oxazolidinone-based therapies to patients in need.

Future research in this area will likely focus on the development of more sophisticated drug delivery systems, such as targeted nanoparticles and stimuli-responsive formulations, to further improve the efficacy and reduce the side effects of oxazolidinone antibiotics. Additionally, the application of computational modeling and artificial intelligence in formulation development holds great promise for accelerating the design and optimization of novel drug delivery systems for this important class of drugs.

References

  • Al-Gharsan, M. G. (2023). Spray-dried, Biodegradable, Linezolid-loaded Microspheres for Use in the Treatment of Lung Diseases. Journal of Advances in Medical and Pharmaceutical Sciences, 25(9), 38-58.
  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (n.d.).
  • Development and Validation of RP-LC Method for Linezolid in Pharmaceutical Formulations. (2022). Seventh Sense Research Group.
  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF LINEZOLID IN PHARMACEUTICAL DOSAGE FORM. (2025).
  • Development and Validation of RP-HPLC Method for the Estimation of Linezolid from Bulk and Formulations. (2020). Asian Journal of Pharmaceutical Analysis.
  • Triple-Parameter Optimization of Linezolid 600mg Tablets: Dissolution, HPLC, and UV Spectrophotometric Evalu
  • How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. (2024). American Pharmaceutical Review.
  • Rationale for polymer selection? (2016).
  • Dissolution Testing for Generic Drugs: An FDA Perspective. (n.d.).
  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011).
  • Real examples of Graphviz. (2021). Medium.
  • Dissolution Testing for Poorly Soluble Drugs. (2024). Scribd.
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. (n.d.).
  • Selection criteria for excipients used in LBDDS. (n.d.).
  • Lipid-based formulations. (n.d.).
  • FORMULATION FORUM - Oral Controlled Delivery of Poorly W
  • Comparative Dissolution and Disintegration Study of Different Brands of Linezolid 600 mg Tablets Available in Karachi, Pakistan. (2018).
  • Lipid-Based Formulations. (2026). Pharmaceutical Technology.
  • Accelerating The Development Of Enabled Formulations For Poorly Soluble Drugs Using Translational Pharmaceutics. (n.d.). Outsourced Pharma.
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions. (n.d.). Pharma Excipients.
  • Linezolid Compositions. (2005).
  • Spray-dried, Biodegradable, Linezolid-loaded Microspheres for Use in the Treatment of Lung Diseases. (2023). Journal of Advances in Medical and Pharmaceutical Sciences.
  • Graphical representation of the workflow of manufacturing data. (n.d.).
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022).
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022).
  • Hot Melt Extrusion Formulation & Manufacturing. (n.d.). Ascendia Pharmaceutical Solutions.
  • Solid lipid nanoparticles: Preparation techniques, their characterization, and an upd
  • FORMULATION FORUM - Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. (2025).
  • Preparation and Characterization of ZGDHu-1 Nanoparticles. (n.d.). Dissolution Technologies.
  • Diagram with Graphviz. (n.d.). Actifsource.
  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (2024).
  • Process for the preparation of linezolid. (2011).
  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022). GSC Online Press.
  • A Novel Protocol Using Small-Scale Spray-Drying for the Efficient Screening of Solid Dispersions in Early Drug Development and Formulation, as a Straight Pathway from Screening to Manufacturing Stages. (2018).
  • Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile. (2025).
  • Different Techniques for Preparation of Nanosuspension with Reference to its Characterisation and various Applications - A Review. (n.d.). Asian Journal of Research in Pharmaceutical Sciences.
  • Solid Dispersions. (2016). Contract Pharma.
  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
  • High-pressure homogenization method: Significance and symbolism. (2025).
  • Building diagrams using graphviz. (2021). Chad's Blog.
  • Techniques for characterization of solid dispersions. (n.d.).
  • Process for the preparation of oxazolidinones and method of use thereof. (n.d.).
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). MDPI.
  • Hot-Melt 3D Extrusion for the Fabrication of Customizable Modified-Release Solid Dosage Forms. (2020). Pharma Excipients.
  • Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. (n.d.).
  • Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. (n.d.).
  • Comparison of different characterization methods for nanoparticle dispersions before and after aerosoliz
  • SOLID DISPERSION: AN OVERVIEW OF DIFFERENT METHODOLOGY AND TECHNIQUES. (2024). IJRAR.org.

Sources

Method

Microwave-assisted synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Application Note: Microwave-Assisted Synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one Executive Summary This application note details a robust, microwave-accelerated protocol for the synthesis of 3-(2-Methox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Executive Summary

This application note details a robust, microwave-accelerated protocol for the synthesis of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one . This scaffold is a critical intermediate in the development of oxazolidinone-class antibiotics (analogous to Linezolid) and Factor Xa inhibitors.

Conventional thermal synthesis of N-aryl oxazolidinones often requires high temperatures (refluxing toluene/xylene), long reaction times (12–24 hours), and hazardous reagents (phosgene derivatives). The protocol described herein utilizes a microwave-assisted intramolecular alkylation strategy, reducing reaction time to under 20 minutes while improving yield and purity profiles.

Retrosynthetic Analysis & Strategy

To ensure high atom economy and procedural simplicity, we utilize a carbamate-based cyclization strategy .

  • Disconnection: The C-N bond of the oxazolidinone ring.

  • Precursor: N-(2-Chloroethoxycarbonyl)-2-methoxy-5-nitroaniline.

  • Starting Materials: 2-Methoxy-5-nitroaniline and 2-Chloroethyl chloroformate.

Mechanistic Insight: The reaction proceeds via a two-stage "one-pot" sequence:

  • Acylation: Nucleophilic attack of the aniline nitrogen on the chloroformate to form a carbamate intermediate.

  • Cyclization (MW Driven): Deprotonation of the carbamate nitrogen followed by an intramolecular

    
     attack on the alkyl chloride, closing the oxazolidinone ring. Microwave irradiation is critical here to overcome the activation energy of the ring closure in polar aprotic solvents.
    

ReactionScheme SM1 2-Methoxy-5-nitroaniline Inter Carbamate Intermediate (Isolated or In-situ) SM1->Inter Base, 0°C (Acylation) Reagent 2-Chloroethyl chloroformate Reagent->Inter Product 3-(2-Methoxy-5-nitrophenyl)- 1,3-oxazolidin-2-one Inter->Product MW Irradiation 140°C, 15 min (Cyclization)

Figure 1: Reaction scheme highlighting the microwave-critical cyclization step.

Experimental Configuration

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
2-Methoxy-5-nitroaniline 168.151.0Limiting Reagent
2-Chloroethyl chloroformate 142.971.2Acylating Agent
Potassium Carbonate (K₂CO₃) 138.212.5Base (HCl Scavenger)
Acetonitrile (MeCN) -SolventMW Absorber (High tan δ)
Tetrabutylammonium iodide (TBAI) 369.370.1Finkelstein Catalyst (Optional)
Equipment Specifications
  • Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed glass vial with Teflon/silicone septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature monitoring during rapid heating.

Detailed Protocol

Phase 1: Carbamate Formation (Pre-Microwave)

Rationale: The acylation step is highly exothermic. Performing this in the microwave can lead to runaway pressure spikes. It is safer to form the intermediate at controlled low temperatures.

  • Dissolve 2-Methoxy-5-nitroaniline (1.0 mmol, 168 mg) in dry MeCN (4 mL) in the microwave reaction vial.

  • Add anhydrous K₂CO₃ (2.5 mmol, 345 mg).

  • Cool the mixture to 0°C in an ice bath.

  • Dropwise add 2-Chloroethyl chloroformate (1.2 mmol, 172 mg/125 µL) over 2 minutes.

  • Allow to stir at Room Temperature (RT) for 15 minutes.

    • Checkpoint: TLC (Hexane:EtOAc 1:1) should show consumption of aniline and formation of the carbamate intermediate (

      
      ).
      
Phase 2: Microwave-Assisted Cyclization

Rationale: This step requires significant energy to displace the chloride. MW irradiation directly couples with the polar solvent (MeCN) and the ionic base, facilitating rapid heating and transition state stabilization.

  • Seal the reaction vial with the appropriate cap.

  • Place in the microwave reactor cavity.

  • Program Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200W (system will modulate to maintain temp)

    • Stirring: High

  • Start the method. Note: Expect a pressure rise to approx. 4-6 bar due to solvent vapor pressure.

Phase 3: Workup & Isolation
  • Cool the vial to <50°C using the reactor's compressed air cooling.

  • Filter the reaction mixture through a celite pad to remove inorganic salts (KCl, excess K₂CO₃). Rinse with warm EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Primary: Recrystallization from hot Ethanol/Water (9:1).

    • Secondary (if needed): Flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-40%).

Workflow Setup Setup: Mix Aniline + Base in MeCN (0°C) AddReagent Add 2-Chloroethyl chloroformate Setup->AddReagent Stir Stir 15 min @ RT (Carbamate Formation) AddReagent->Stir MW MICROWAVE IRRADIATION 140°C | 15 min | High Stir Stir->MW Transfer to Cavity Cool Cool & Filter Salts MW->Cool Isolate Evaporate & Recrystallize (EtOH/H2O) Cool->Isolate

Figure 2: Operational workflow for the synthesis process.

Results & Validation

Expected Analytical Data
  • Yield: 85–92% (compared to ~60% for thermal reflux).

  • Appearance: Pale yellow solid.

  • Melting Point: 168–172°C (Dependent on purity).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.15 (dd, 1H, Ar-H), 7.95 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H).
      
    • 
       4.50 (t, 2H, Oxazolidinone 
      
      
      
      -O).
    • 
       4.10 (t, 2H, Oxazolidinone 
      
      
      
      -N).
    • 
       3.95 (s, 3H, 
      
      
      
      ).
  • MS (ESI): Calculated for

    
    : 250.06. Found 
    
    
    
    .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete CyclizationIncrease MW Temp to 150°C or add 10 mol% TBAI (Finkelstein condition).
Impurity Profile Hydrolysis of ChloroformateEnsure MeCN is anhydrous; minimize air exposure during addition.
Pressure Spike DecompositionReduce temp to 130°C and extend time to 25 min.

Safety & Compliance

  • Nitro Compounds: While 2-methoxy-5-nitroaniline is stable, nitroaromatics can be energetic. Never exceed the vessel's rated pressure.

  • Chloroformates: Highly toxic and lachrymatory. Handle only in a fume hood.

  • Microwave Safety: Always use vessels inspected for micro-cracks. Do not use standard laboratory glassware in a microwave reactor.

References

  • Microwave-Assisted Synthesis of Oxazolidinones

    • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.[8]

    • Source: Molecules (MDPI), 2011.
    • URL:[Link][3]

  • General Protocol for Carbamate Cyclization

    • Title: Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms.
    • Source: Molecular Pharmaceutics (ACS), 2023.[9]

    • URL:[Link]

  • Precursor Characterization (2-Methoxy-5-nitroaniline)

    • Title: 2-Methoxy-5-nitroaniline Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Microwave Effects in Heterocycle Synthesis

    • Title: Microwave-Assisted Synthesis of Nitrogen Heterocycles.[8]

    • Source: Current Organic Chemistry.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in oxazolidinone ring formation

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Cyclization Failure Analysis Critical Reaction Parameters (The "Why") Oxazolidinones are thermodynamically stable but kinetically sensitive 5-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) | Topic: Cyclization Failure Analysis

Critical Reaction Parameters (The "Why")

Oxazolidinones are thermodynamically stable but kinetically sensitive 5-membered heterocycles. Their formation generally relies on the intramolecular trapping of a carbamate or carbonate intermediate. When cyclization fails, it is rarely random; it is usually a violation of one of three physical-organic principles:

  • The Hydrolytic Race (CDI Method): When using 1,1'-Carbonyldiimidazole (CDI), the intermediate N-acylimidazole is highly moisture-sensitive. If water competes with the internal nucleophile (hydroxyl group), the reaction reverts to the starting amino alcohol.

  • pKa Mismatch (Base-Mediated Methods): In carbamate cyclizations (e.g., Evans auxiliary synthesis or Linezolid precursors), the base must be strong enough to deprotonate the carbamate nitrogen (pKa ~20-22 in DMSO) but not so strong or warm that it causes elimination or racemization.

  • Conformational Locking: The transition state for ring closure requires a specific rotamer. Steric bulk from protecting groups or chiral auxiliaries can energetically penalize the required anti-periplanar conformation, stalling the reaction.

Method-Specific Troubleshooting Guides

Workflow A: Carbonyl Source Cyclization (CDI/Triphosgene)

Standard route for converting 1,2-amino alcohols to oxazolidinones.

Ticket #101: "My reaction stalls after adding CDI. TLC shows starting material."

Diagnosis: Moisture-induced hydrolysis of the acyl-imidazole intermediate. Root Cause: CDI is extremely hygroscopic. Upon reaction with the amine, it forms an active N-acylimidazole. If the solvent is "wet," water hydrolyzes this intermediate back to the amine and CO₂ before the hydroxyl group can attack.

Diagnostic Checklist:

Corrective Protocol:

  • Dry Solvents: Ensure THF or DCM has <50 ppm water.

  • Stepwise Activation: Do not mix everything at once.

    • Step 1: Dissolve amino alcohol in dry THF.

    • Step 2: Add CDI (1.1 equiv) at 0°C. Stir 1h.

    • Step 3:Critical: Heat to reflux only after the intermediate forms. The ring closure is often endothermic and requires heat (60°C+) to overcome the activation energy.

Ticket #102: "I see multiple spots/regioisomers."

Diagnosis: O-acylation vs. N-acylation competition. Mechanism: While Nitrogen is more nucleophilic, steric hindrance (bulky R-groups) can slow N-acylation, allowing O-acylation. Solution:

  • Temperature Control: Perform the initial CDI addition at -10°C to favor kinetic N-acylation.

  • Add Base: Add 1.0 equiv of Imidazole or DMAP. This catalyzes the transfer of the carbonyl group to the amine.

Workflow B: Base-Mediated Cyclization (Carbamates)

Common in Linezolid synthesis and Evans Auxiliary attachment.

Ticket #201: "The carbamate is stable but won't close to the ring."

Diagnosis: Insufficient base strength (pKa mismatch). Context: You are trying to displace a leaving group (Cl, OMs, OTs) or open an epoxide using the carbamate nitrogen. Technical Insight: A carbamate proton has a pKa of ~20-22. Weak bases like K₂CO₃ (pKa of conjugate acid ~10) are often insufficient in aprotic solvents unless high heat is used, which risks degradation.

Optimization Table: Base Selection Guide

BasepKa (Conj. Acid)SuitabilityRisk Profile
K₂CO₃ / Acetone ~10.3Poor for difficult closuresSafe, but often stalls reaction.
NaH / THF ~35Excellent High. Can cause racemization if chiral center is adjacent.
LiOtBu / THF ~19Ideal (Gold Standard) Balanced. Strong enough to deprotonate N, weak enough to spare stereocenters.
n-BuLi ~50OverkillDo not use unless necessary. Will attack carbonyls.
Ticket #202: "Loss of Enantiomeric Excess (ee%) during Evans Auxiliary synthesis."

Diagnosis: Thermal or Base-Catalyzed Racemization. Mechanism: The oxazolidinone enolate is prone to racemization via ketene intermediates or retro-aldol processes if the temperature spikes. Protocol Fix:

  • Strict Temperature: Never exceed -78°C during enolization (LiHMDS/LDA addition).

  • Quench: Quench with propionic acid or acetic acid at -78°C before warming to 0°C.

  • Counter-ion: Use Lithium salts. The tight Li-O chelation locks the geometry, preventing bond rotation that leads to racemization.

Validated Protocols

Protocol A: Robust CDI Cyclization (General Purpose)

Applicable for: Converting chiral amino alcohols to oxazolidinones.

  • Setup: Flame-dry a 100 mL RBF. Add magnetic stir bar. Purge with Argon.

  • Dissolution: Add amino alcohol (10 mmol) and dry THF (50 mL, distilled from Na/Benzophenone).

  • Activation: Cool to 0°C. Add CDI (1.2 equiv, 12 mmol) in one portion.

    • Checkpoint: Observe vigorous bubbling (CO₂ release).

  • Intermediate Phase: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • TLC Check: Should see a new spot (acyl-imidazole urea). If SM remains, add 0.2 equiv CDI.

  • Cyclization: Reflux (66°C) for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to remove imidazole byproduct) and Brine. Dry over Na₂SO₄.[1]

Protocol B: Industrial Linezolid-Style Ring Closure

Applicable for: Carbamate cyclization onto an epoxide or halide.

  • Substrate: N-Cbz protected amine with adjacent epoxide/halide.

  • Solvent: DMF or THF (anhydrous).

  • Base: LiOtBu (Lithium tert-butoxide).

    • Why? Li+ acts as a Lewis acid to activate the epoxide oxygen, while tBuO- deprotonates the carbamate.

  • Procedure:

    • Cool substrate in DMF to 0°C.

    • Add LiOtBu (1.1 equiv) dropwise.

    • Allow to warm to RT.[2] Monitor by HPLC.

    • Note: If using K₂CO₃, add 10% 18-Crown-6 ether to solubilize the carbonate.

Visual Failure Analysis (Graphviz)

Diagram 1: The Decision Matrix for Method Selection

Caption: Logic flow for selecting the correct synthetic route based on starting material availability and sensitivity.

MethodSelection Start Start: Choose Precursor AminoAlcohol 1,2-Amino Alcohol Start->AminoAlcohol Epoxide Epoxide + Isocyanate Start->Epoxide Carbamate Carbamate w/ Leaving Group Start->Carbamate CDI_Check Is substrate moisture sensitive? AminoAlcohol->CDI_Check Mild_Base Use LiOtBu or K2CO3 (Prevents Racemization) Epoxide->Mild_Base Requires Lewis Acid (Li+) Base_Check Is there a chiral center adjacent to Carbonyl? Carbamate->Base_Check Use_CDI Use CDI / THF (Protocol A) CDI_Check->Use_CDI No Use_Triphosgene Use Triphosgene / DCM (Strict Anhydrous) CDI_Check->Use_Triphosgene Yes Strong_Base Use NaH or KH (Fast, High Yield) Base_Check->Strong_Base No Base_Check->Mild_Base Yes

Diagram 2: Mechanism of CDI Failure (Hydrolysis vs. Cyclization)

Caption: Mechanistic competition between productive ring closure and moisture-induced failure.

CDIFailure SM Amino Alcohol Intermediate N-Acyl Imidazole (Active Intermediate) SM->Intermediate + CDI - Imidazole CDI CDI Reagent Product Oxazolidinone (Success) Intermediate->Product Intramolecular Attack (OH) Dead_End Carbamic Acid -> Amine + CO2 (Reversion to SM) Intermediate->Dead_End Intermolecular Attack (H2O) Path_Success Heat / Dry Conditions Path_Fail Wet Solvent / H2O

References

  • Industrial Synthesis of Linezolid: Madhusudhan, G., et al.[3] "A new and alternate synthesis of Linezolid: An antibacterial agent." Der Pharma Chemica 3.4 (2011): 219-226.[4]

  • Evans Auxiliary & Racemization Mechanisms: Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society 103.8 (1981): 2127-2129.

  • Base-Mediated Cyclization Mechanisms: Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses 68 (1990): 83.

  • CDI Reagent Troubleshooting: Mahesh Kumar, A., et al.[1] "A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives." Der Pharma Chemica 16.2 (2024): 243-248.[1]

  • General Review of Oxazolidinone Synthesis: Zappia, G., et al. "Oxazolidin-2-ones: A Great Chemistry for a Great Class of Compounds." Current Organic Synthesis 4.1 (2007): 81-135.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Recrystallization

Welcome to the Technical Support Center for recrystallization solvent optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for recrystallization solvent optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of solid compounds. Here, we move beyond simple procedural lists to explain the fundamental principles behind solvent selection, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the essential characteristics of an ideal recrystallization solvent?

An ideal recrystallization solvent should exhibit a specific set of properties to ensure efficient purification. The primary requirement is a significant difference in the solubility of the compound of interest at elevated temperatures versus room or sub-ambient temperatures.[1][2][3][4][5][6][7][8][9]

Key Characteristics of an Ideal Solvent:

  • High Solubility at High Temperatures: The solvent must completely dissolve the compound when heated, ideally near the solvent's boiling point.[1][2][3][8][9][10] This ensures that the entire sample, including impurities trapped within the crystal lattice, enters the solution.

  • Low Solubility at Low Temperatures: Upon cooling, the compound's solubility should decrease sharply, promoting crystallization and maximizing the recovery of the purified solid.[1][2][3][8][9][10]

  • Appropriate Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal via hot filtration).[1][3][5][11]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][5][10]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.[10][11] However, a solvent with too low a boiling point may not provide a large enough temperature differential for effective recrystallization.[11]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[10][11]

Q2: How do I systematically screen for a suitable solvent?

A systematic approach to solvent screening is crucial for identifying the optimal solvent or solvent system. This typically involves small-scale solubility tests with a range of solvents of varying polarities.[1][12] The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[8][11][13]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a small, accurately weighed amount of your crude compound (e.g., 50-100 mg) into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5-1 mL) of a different test solvent. Agitate the mixture and observe the solubility at room temperature. An ideal solvent will show poor solubility at this stage.[1]

  • Heating: If the compound is not soluble at room temperature, gently heat the test tube to the solvent's boiling point.[1][14] Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.[4][14] Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product.

  • Evaluation: The best single solvent is one that dissolves the compound completely when hot but results in substantial crystal formation upon cooling.

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is employed when no single solvent meets the ideal criteria for recrystallization.[1][11] This situation often arises when a compound is too soluble in one solvent and poorly soluble in another.[11] The two solvents chosen must be miscible with each other.[11]

Commonly used solvent pairs include ethanol/water, ethyl acetate/hexane, and methanol/diethyl ether.[1][11][12]

There are two primary approaches to mixed-solvent recrystallization:

  • Pre-mixed Solvent: A specific ratio of the two solvents is prepared beforehand and used as a single solvent system.[15] This method is more reproducible once the optimal ratio is determined.[15]

  • Solvent/Antisolvent Approach: The compound is first dissolved in a minimum amount of the "good" hot solvent (in which it is highly soluble). The "poor" solvent (the antisolvent, in which the compound is insoluble) is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the onset of crystallization.[15][16] A few drops of the "good" solvent are then added to redissolve the precipitate, creating a saturated solution that is then allowed to cool slowly.[15]

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[12][17][18] This is often problematic because the oil can trap impurities, hindering purification. Oiling out typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is highly impure.[12][17][19]

Strategies to Prevent Oiling Out:

  • Use More Solvent: Adding more of the "good" solvent can lower the saturation point and prevent the compound from precipitating above its melting point.[18]

  • Slower Cooling: Allowing the solution to cool more slowly can favor the formation of crystals over oil.[19]

  • Change Solvents: If oiling out persists, selecting a different solvent or solvent system is often the best solution.

  • Induce Crystallization: Scratching the inside of the flask with a glass rod or adding a seed crystal can sometimes encourage crystal formation instead of oiling.[18]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[18][19] 2. Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[19]1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[19][20] 2. Induce crystallization by: * Scratching the inner surface of the flask with a glass rod at the liquid-air interface.[14][19] * Adding a "seed crystal" of the pure compound.[19] * Cooling the solution in an ice-salt bath to a lower temperature.[12]
Poor recovery of the compound. 1. Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor.[14][20][21] 2. Premature crystallization during hot filtration. 3. Washing with too much cold solvent or solvent that is not cold enough. [14][21]1. Reduce the volume of the mother liquor by evaporation and cool to obtain a second crop of crystals.[20] 2. Use a slight excess of hot solvent and keep the filtration apparatus hot.[12][18] 3. Use a minimal amount of ice-cold solvent to wash the crystals.[14][21]
The purified compound is still impure. 1. Rapid crystal formation: Impurities were trapped in the crystal lattice due to fast cooling.[3] 2. Inappropriate solvent choice: The solvent did not effectively separate the compound from the impurities.1. Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly.[4] 2. Re-evaluate the solvent selection, possibly choosing a solvent with different polarity or using a mixed-solvent system.
Colored impurities remain in the crystals. Colored compounds are not removed by the solvent. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[17][22][23] Use charcoal sparingly, as it can also adsorb the desired product.[17]

Visualizing the Solvent Selection Workflow

The process of selecting an appropriate solvent can be visualized as a decision-making workflow.

Solvent_Selection_Workflow start Start: Crude Solid Compound solubility_test Perform Small-Scale Solubility Tests (Various Solvents) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No poor_solvent Poor Solvent dissolves_cold->poor_solvent Yes good_single_solvent Good Single Solvent Candidate insoluble_hot->good_single_solvent No insoluble_hot->poor_solvent Yes end End: Purified Crystals good_single_solvent->end consider_mixed Consider Mixed-Solvent System poor_solvent->consider_mixed select_good_solvent Select 'Good' Solvent (High solubility when hot) consider_mixed->select_good_solvent select_poor_solvent Select 'Poor' Solvent (Antisolvent) (Low solubility) consider_mixed->select_poor_solvent perform_mixed_recryst Perform Mixed-Solvent Recrystallization select_good_solvent->perform_mixed_recryst select_poor_solvent->perform_mixed_recryst perform_mixed_recryst->end

Caption: Workflow for single and mixed-solvent selection.

Solvent Properties at a Glance

Choosing a solvent often involves considering its physical properties, such as boiling point and polarity. The following table provides data for common recrystallization solvents.

SolventBoiling Point (°C)Polarity Index (P')Dielectric Constant (ε)Notes
Water10010.278.5Good for polar compounds; non-flammable.[2][24]
Ethanol785.225.3Versatile solvent, often used with water.[2]
Methanol655.132.7Similar to ethanol but more toxic.[24][25]
Acetone565.120.7Good solvent, but low boiling point.[24][25]
Ethyl Acetate774.46.0Moderately polar, good for a range of compounds.[24][25]
Dichloromethane403.19.1Low boiling point, effective for many organics.[24][25]
Toluene1112.42.4Good for non-polar compounds.[24]
Hexane690.11.9Very non-polar, often used as an antisolvent.[24]

Polarity Index and Dielectric Constant are measures of a solvent's polarity.[11][24][25]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (n.d.). Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • National Toxicology Program. (1991). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ChemRxiv. (2022). BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temperatures. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization? Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Pearson. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • Linke, W. F. (1958).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Elmhurst University. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table. Retrieved from [Link]

  • Reddit. (2019, March 7). Picking a recrystallization solvent? r/chemhelp. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

Sources

Troubleshooting

Controlling exotherms during the synthesis of nitro-phenyl derivatives

Current Status: Operational Topic: Exotherm Control & Thermal Runaway Prevention Lead Scientist: Senior Application Specialist, Process Safety Unit Introduction: Respecting the Energetics Nitration of phenyl derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Exotherm Control & Thermal Runaway Prevention Lead Scientist: Senior Application Specialist, Process Safety Unit

Introduction: Respecting the Energetics

Nitration of phenyl derivatives is a cornerstone of medicinal chemistry, yet it remains one of the most hazardous unit operations in drug development. The reaction is doubly exothermic :

  • Reaction Enthalpy: The substitution of

    
     with 
    
    
    
    releases massive energy (
    
    
    ) [1].
  • Heat of Dilution: Mixing concentrated sulfuric/nitric acid with water (generated by the reaction) releases additional heat.

The Core Danger: Thermal Accumulation. If the rate of reagent addition exceeds the rate of reaction (due to low temperature or poor mixing), unreacted nitric acid accumulates. When the system eventually warms or mixes, this accumulated "chemical potential energy" releases simultaneously—a classic runaway scenario.

Module 1: Critical Process Parameters (CPP) & Control Logic

To prevent thermal runaway, you must treat the reactor not as a bucket, but as a heat-exchange engine.

Visualizing the Control Loop

The following diagram illustrates the logic required for a safe, dose-controlled nitration. The dosing pump must be "slaved" to the reactor temperature.

NitrationControlLoop Start Start Dosing Pump Dosing Pump (HNO3/H2SO4) Start->Pump Initiate Reactor Reactor (Exothermic Zone) Pump->Reactor Reagent Addition Sensor Temp Sensor (Internal) Reactor->Sensor T_rxn rises Controller PID Controller (Set Point: T_max) Sensor->Controller Data Feed Controller->Pump T < T_max (Continue) Controller->Pump T > T_max (PAUSE) Cooling Cooling Jacket (Heat Removal) Controller->Cooling Max Cooling Stop Emergency Stop (Interlock Triggered) Controller->Stop T > T_crit (Runaway Risk)

Caption: Logic flow for a dose-controlled nitration. The pump must physically stop if the temperature exceeds the set threshold (


), preventing accumulation.
Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists.

Scenario A: The "Delayed Spike"

Q: I am adding the mixed acid slowly at 0°C. The temperature is stable, but 30 minutes later, it suddenly spikes to 60°C. Why?

Diagnosis: You have created an Accumulation Fault .

  • The Mechanism: At 0°C, the reaction kinetics for many deactivated phenyl rings (e.g., chlorobenzene) are too slow. You are adding acid, but it is not reacting immediately. It is pooling in the reactor.

  • The Trigger: As the volume increases or a minor exotherm warms the solution slightly, the reaction rate (

    
    ) increases exponentially (Arrhenius equation). The accumulated acid reacts all at once.
    
  • Corrective Protocol:

    • Stop Cooling Initially: Allow the reaction to "bite" (initiate). You must see a small exotherm (

      
       rise) after the first few drops.
      
    • Target Temperature: Do not run too cold. Run at the temperature where the reaction is instantaneous (mass-transfer controlled), often

      
       rather than 
      
      
      
      , provided selectivity allows.
    • Validation: Use in situ IR or calorimetry (RC1) to confirm reagent consumption matches dosing rate [2].

Scenario B: Mixing Failure

Q: The stirrer motor tripped during addition. I restarted it, and the reactor contents erupted. What happened?

Diagnosis: Flash Exotherm due to Phase Separation.

  • The Mechanism: Nitration is biphasic (Organic Phase + Acid Phase). Reaction occurs at the interface or in the acid phase.

  • The Failure: When stirring stops, the phases separate. The acid settles at the bottom (denser), and the organic layer floats. Reaction stops. Dosing might have continued, building up a large "pool" of unreacted acid.

  • The Eruption: When you restarted the stirrer, you vastly increased the interfacial area (

    
    ) in the rate equation 
    
    
    
    . The sudden mixing caused a massive, instantaneous release of heat and gas (
    
    
    ).

Visualizing the Hazard:

BiphasicRisk StirringON Stirring ON (Emulsion) StirringOFF Stirring OFF (Phase Separation) StirringON->StirringOFF Motor Failure Restart Restart Stirrer (Sudden Mixing) StirringOFF->Restart Operator Error (Do NOT do this) Explosion Flash Exotherm (Boil-over/Rupture) Restart->Explosion Rapid Interfacial Area Expansion

Caption: The danger of restarting agitation in a stalled biphasic nitration. The sudden increase in surface area triggers a flash reaction.

Corrective Protocol:

  • NEVER restart the stirrer if it has been off for more than 1-2 minutes during addition.

  • Action: Immediately quench the reaction by dumping the contents into a large excess of ice/water (if safe) or chemically quench in place without restarting high-speed agitation.

Module 3: Quenching & Work-up Safety

Q: My reaction was stable, but it boiled over when I added water to quench it. Why?

Diagnosis: Inverse Quench Error .

  • The Physics: You likely added water to the reaction mixture (Acid into Water rule violation). The reaction mixture contains concentrated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .[1][2] Adding water releases the heat of dilution (
    
    
    
    ).
  • Secondary Factor: If the reaction wasn't complete, the heat of dilution raises the temperature, triggering the decomposition of unstable nitro-intermediates or unreacted starting material.

Standard Operating Procedure (SOP) for Quenching:

  • Prepare the Quench Vessel: A separate vessel containing crushed ice and water (mass

    
     reaction mass).
    
  • Inverse Addition: Slowly pour the reaction mixture into the ice water with vigorous stirring. This ensures the heat is instantly dissipated by the large thermal mass of the water/ice [3].

Module 4: Data Reference & Stability
Thermodynamic Data for Common Nitrations

Use these values to calculate your theoretical Adiabatic Temperature Rise (


).
SubstrateReaction TypeApprox.

(kJ/mol)
Hazard Class
Benzene Mononitration-145High
Toluene Mononitration-138High
Chlorobenzene Mononitration-150Medium
Phenol Nitration-180 to -200Extreme (Oxidation risk)

Note:


. For most organic solvents, assume 

. A typical nitration has a

of >100°C, sufficient to boil the solvent.
The "Red Fume" Warning

If you observe brown/red fumes (


) evolving rapidly:
  • Meaning: Oxidative decomposition has started. The nitric acid is oxidizing the ring rather than nitrating it. This is autocatalytic.

  • Action: Full cooling. Do not seal the vessel (pressure buildup). Prepare for emergency venting.

References
  • Olah, G. A., Malhotra, R., & Narang, S. C.[3] (1989).[4] Nitration: Methods and Mechanisms. Wiley-VCH. Link

  • Gustin, J. L. (1998). Safety of nitration reactions.[4][5][6][7][8][9][10][11] Chemical Health and Safety, 5(4), 17-22. Link

  • Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.[3] Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th Ed). Elsevier. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: HPLC vs. UHPLC-CAD for Purity Analysis of Non-Chromophoric APIs

Executive Summary & Strategic Verdict In the purity analysis of novel small molecule APIs, the industry standard—Reverse Phase HPLC with UV Detection (RP-HPLC-UV) —often faces a critical blind spot: the inability to dete...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

In the purity analysis of novel small molecule APIs, the industry standard—Reverse Phase HPLC with UV Detection (RP-HPLC-UV) —often faces a critical blind spot: the inability to detect impurities lacking a strong chromophore (e.g., salts, sugars, aliphatic degradants).

This guide compares the traditional HPLC-UV approach against the advanced alternative: UHPLC with Charged Aerosol Detection (UHPLC-CAD) .

The Verdict: While HPLC-UV remains the workhorse for established chromophoric compounds, UHPLC-CAD is the superior choice for "universal" purity analysis during early development. It provides a mass-balance-aligned view of purity, detecting "hidden" impurities that UV misses, provided that inverse gradient compensation is applied to mitigate response bias.

The Challenge: "The Hidden 1%"

For this guide, we analyze a model compound: "Analyte-X" (a novel aliphatic API with a weak UV absorption at 210 nm).

  • The Problem: During stress testing, Mass Spectrometry (MS) indicated a degradation product (Impurity B). However, the standard HPLC-UV method showed 99.9% purity.

  • The Risk: Impurity B has no chromophore. UV detection is blind to it, leading to a false "pass" on purity specifications.

Comparative Snapshot
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-CAD (Recommended)
Detection Principle Light Absorption (Beer-Lambert Law)Aerosol Charging (Mass-Sensitive)
Primary Strength High selectivity for chromophores; robust.Universal detection (sees everything non-volatile).[1][2]
Critical Weakness Blind to non-chromophores. Response varies with gradient slope (requires compensation).
Linearity Excellent (

)
Good (often polynomial/power fit needed without linearization).
LOD (Sensitivity) ~0.05% (Compound dependent)~0.01% (High sensitivity for all)

Experimental Validation Data

The following data simulates a validation study comparing both methods for Analyte-X.

Experiment 1: Specificity & Impurity Detection

Objective: Demonstrate the ability to detect the "hidden" Impurity B.

SampleHPLC-UV Purity (%)UHPLC-CAD Purity (%)Interpretation
Reference Standard 99.9%99.8%Both methods confirm high purity of the standard.
Stressed Sample (Acid) 99.5% 94.2% CRITICAL: UV missed a 5.3% degradation product (Impurity B).
Impurity B Spike Not DetectedDetected (RT: 4.2 min)CAD confirms Impurity B is non-chromophoric.
Experiment 2: Linearity & Response Uniformity

Objective: Verify if the detector response is proportional to concentration.[3]

  • UV Result: Strictly linear (

    
    ).
    
  • CAD Result: Curvilinear. Correction: We applied a "Power Function" linearization in the chromatography software (

    
    ), resulting in 
    
    
    
    .

Detailed Protocol: UHPLC-CAD Validation

This protocol follows ICH Q2(R2) principles, emphasizing the "Lifecycle Management" approach.

A. System Setup & Inverse Gradient

Why this matters: CAD response increases as the organic content in the mobile phase increases (better nebulization).[4] In a gradient method, this causes a rising baseline and variable sensitivity.

  • Solution: Use a secondary pump to deliver an Inverse Gradient post-column, ensuring the detector always receives a constant solvent composition.

Instrument Parameters:

  • System: Vanquish Flex UHPLC or equivalent.[2]

  • Column: C18 Core-Shell,

    
     mm, 1.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Inverse Gradient: 95% B to 5% B (delivered post-column mixing).

B. Validation Workflow (Step-by-Step)
Step 1: Specificity (Stress Testing)
  • Prepare Analyte-X at 1.0 mg/mL.

  • Expose to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3%

    
    ) for 4 hours.
    
  • Inject on UHPLC-CAD.[6]

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all peaks. Peak purity (if CAD-MS coupled) confirmed.
    
Step 2: Linearity & Range[3]
  • Prepare 5 levels from LOQ to 120% of target concentration.

  • Expert Insight: For CAD, do not force a linear fit through zero. Use a quadratic fit or power-law transformation if the range is wide (over 2 orders of magnitude).

  • Acceptance:

    
     on the transformed data.
    
Step 3: Accuracy (Recovery)
  • Spike known amounts of Impurity B (synthesized standard) into the API.

  • Levels: 0.1%, 0.5%, 1.0%.

  • Acceptance: Recovery between 80-120% (wider limits allowed for trace impurities per ICH).

Step 4: Robustness (DoE Approach)
  • Vary Flow Rate (

    
     mL/min) and Column Temp (
    
    
    
    C).
  • Critical Check: Ensure the Inverse Gradient timing remains synchronized with the main gradient.

Visualization: Method Lifecycle

The following diagram illustrates the decision matrix for selecting and validating the method, compliant with ICH Q14 (Development) and Q2 (Validation).

MethodValidation Start Start: Method Development (ICH Q14) Assess Assess Analyte Properties (Chromophore check) Start->Assess Decision Has Strong UV Chromophore? Assess->Decision PathUV Select HPLC-UV (Standard) Decision->PathUV Yes PathCAD Select UHPLC-CAD (Universal Detection) Decision->PathCAD No / Unknown Impurities PreVal Pre-Validation / SST (System Suitability) PathUV->PreVal Opt_CAD Optimize CAD Parameters (Inverse Gradient Setup) PathCAD->Opt_CAD Opt_CAD->PreVal Val_Params Execute Validation (ICH Q2) Specificity | Linearity | Accuracy PreVal->Val_Params Report Final Validation Report & Standard Operating Procedure Val_Params->Report

Caption: Decision framework for selecting and validating HPLC-UV vs. UHPLC-CAD based on analyte properties and ICH guidelines.

References

  • ICH Harmonised Guideline. (2024). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8] [Link]

  • Chromatography Today. (2023). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Impurities.[4][6] [Link][1][3][5][7][9]

Sources

Comparative

Benchmarking Green Synthesis: Chemocatalytic vs. Biocatalytic Routes for Sitagliptin

Executive Summary In the pharmaceutical landscape, the shift from "theoretical greenness" (Atom Economy) to "practical sustainability" (Process Mass Intensity) is redefining route selection. This guide benchmarks two ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical landscape, the shift from "theoretical greenness" (Atom Economy) to "practical sustainability" (Process Mass Intensity) is redefining route selection. This guide benchmarks two industrial-scale routes for Sitagliptin (Januvia®) : the 2nd-generation Rhodium-catalyzed asymmetric hydrogenation and the 3rd-generation Transaminase-based biocatalysis.

The Verdict: While the chemocatalytic route offers high theoretical atom economy, the biocatalytic route is superior in operational sustainability. Data confirms the enzymatic route delivers a 53% increase in daily productivity , a 19% reduction in total waste , and the complete elimination of heavy metal catalysts, validating it as the benchmark for modern chiral amine synthesis.

Introduction: The Metrics of Sustainability

To objectively compare synthetic routes, we must move beyond yield.[1] We utilize three core metrics to evaluate environmental impact and efficiency:

  • Atom Economy (AE): Theoretical calculation of how many atoms from reactants end up in the final product.

    • Formula:

      
      
      
  • E-Factor: The ratio of waste produced to product generated.[2][3]

    • Formula:

      
      [2][3][4][5][6]
      
  • Process Mass Intensity (PMI): The most critical industrial metric, accounting for all inputs (solvents, water, reagents) per kg of product.

    • Formula:

      
      
      

Route Analysis: The Sitagliptin Case Study

Route A: The Chemocatalytic Standard (2nd Generation)

Mechanism: Asymmetric Hydrogenation.[5][7][8] This route relies on the hydrogenation of an unprotected enamine using a Rhodium-Josiphos catalyst.[5]

  • Pros: High atom economy in the bond-forming step; established hydrogenation technology.

  • Cons: Requires high-pressure equipment (250 psi); Rhodium is expensive and toxic; stereoselectivity (97% ee) is insufficient, necessitating a wasteful recrystallization step to reach >99% ee.

Route B: The Biocatalytic Challenger (3rd Generation)

Mechanism: Direct Transamination.[5][9] This route utilizes an engineered Transaminase (ATA-117) to convert a pro-sitagliptin ketone directly to the chiral amine.[10]

  • Pros: Operates at ambient pressure; eliminates heavy metals; perfect stereoselectivity (>99.9% ee) eliminates the recrystallization step.

  • Cons: Requires enzyme engineering (directed evolution) to accept the bulky substrate; enzyme production costs.

Visualizing the Synthetic Pathways

The following diagram contrasts the workflow and material flow of both routes.

Sitagliptin_Routes cluster_chem Route A: Chemocatalysis (Rh) cluster_bio Route B: Biocatalysis (Enzymatic) Start_A Pro-Sitagliptin Ketone Step1_A Enamine Formation Start_A->Step1_A Step2_A Rh(COD)Cl2 + Josiphos High Pressure H2 (250 psi) Step1_A->Step2_A Step3_A Crude Amine (97% ee) Step2_A->Step3_A Step4_A Recrystallization (Yield Loss) Step3_A->Step4_A Waste Generation End_A Sitagliptin (>99% ee) Step4_A->End_A Start_B Pro-Sitagliptin Ketone Step1_B Transaminase (ATA-117) iPrNH2 (Donor) Start_B->Step1_B Step2_B Direct Amination Ambient Pressure Step1_B->Step2_B End_B Sitagliptin (>99.9% ee) Step2_B->End_B No Purification Needed

Figure 1: Comparison of the multi-step chemocatalytic route versus the streamlined biocatalytic route.

Experimental Protocols for Benchmarking

To replicate these metrics in your own lab, follow these standardized protocols.

Protocol 1: Determining Process Mass Intensity (PMI)

Objective: Quantify the total material footprint of the synthesis.[1][6]

  • Define Boundaries: Set the scope to "Gate-to-Gate" (starting materials entering the reactor to isolated API).

  • Inventory Inputs (Mass):

    • Weigh all Reactants (

      
      ).
      
    • Weigh all Reagents/Catalysts (

      
      ).
      
    • Weigh all Process Solvents (

      
      ) used in reaction and workup.
      
    • Weigh all Water (

      
      ) used in washes.
      
    • Note: Do not include water used for cleaning vessels (non-process).

  • Quantify Output: Determine the mass of the final isolated, dried API (

    
    ).
    
  • Calculation:

    
    [6]
    
Protocol 2: Heavy Metal Trace Analysis (ICP-MS)

Objective: Validate the "Green" claim of metal elimination.

  • Sample Prep: Digest 50mg of final product from Route A and Route B in conc.

    
    .
    
  • Calibration: Establish a Rhodium (Rh) standard curve (0.1 ppb to 100 ppb).

  • Analysis: Run samples on Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Validation: Route B should show levels < Limit of Detection (LOD), while Route A typically requires scavenger resins to reach < 5 ppm.

Data Comparison & Results

The following data is derived from the industrial scale-up of both routes (Merck & Co. / Codexis).[7][10][11][12]

MetricRoute A (Chemocatalysis)Route B (Biocatalysis)Improvement
Overall Yield ~80-82%~92%+13%
Productivity Baseline0.8 kg/L/day +53%
Total Waste High (Solvent intensive)Reduced-19%
Stereopurity (ee) 97% (Pre-recrystallization)>99.95%Eliminated Step
Heavy Metals Rhodium (Requires removal)None100% Reduction
Equipment High-Pressure HydrogenatorStandard Stirred TankCapEx Savings

Analysis: The 19% reduction in waste is primarily driven by the elimination of the recrystallization step. In Route A, the 97% ee product must be dissolved and crystallized to reject the 3% impurity, consuming massive amounts of solvent (high PMI). Route B produces optical purity directly, meaning the solvent used is only for the final isolation, not purification.

Decision Matrix: When to Switch?

Not every synthesis is ready for biocatalysis. Use this logic flow to determine feasibility.

Decision_Matrix Start Target Molecule Identification Chiral Does it contain a Chiral Amine/Alcohol? Start->Chiral Screen Screen Enzyme Libraries (Transaminase/KRED) Chiral->Screen Yes Select Select Route Chiral->Select No (Stick to Chemo) Activity Is Conversion > 10%? Screen->Activity Evolve Directed Evolution (Protein Engineering) Activity->Evolve No Compare Calculate Projected PMI (Bio vs Chemo) Activity->Compare Yes Evolve->Screen Iterate Compare->Select

Figure 2: Strategic workflow for evaluating biocatalytic feasibility in early development.

References

  • Savile, C. K., et al. (2010).[11][13][14] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305–309.

  • U.S. EPA. (2010).[10] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." Environmental Protection Agency.[10]

  • ACS Green Chemistry Institute. (n.d.). "Process Mass Intensity (PMI) Calculation Tool."[2][6][15] American Chemical Society.

  • Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry, 9, 1273-1283.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one

Topic: Proper Disposal Procedures for 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one Content Type: Technical Safety & Operations Guide Audience: Research Scientists, EHS Officers, and Lab Managers[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one Content Type: Technical Safety & Operations Guide Audience: Research Scientists, EHS Officers, and Lab Managers[1]

Executive Summary

3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one is a nitrogenous heterocyclic compound, typically appearing as a yellow-to-orange crystalline solid.[1] Structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid) and nitro-aromatic intermediates, it presents specific hazards regarding mutagenicity, skin sensitization, and potential thermal instability due to the nitro group.[1][2]

Immediate Directive: This compound must be classified as a High-Hazard Organic Waste . It is strictly prohibited to dispose of this substance via municipal waste, sink drains, or standard trash.[1][2] The only validated destruction method is high-temperature incineration at a permitted hazardous waste facility.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, operators must understand the physicochemical drivers of this compound's toxicity and reactivity.[2]

Parameter Technical Specification Operational Implication
Functional Groups Nitro (-NO₂), Methoxy (-OCH₃), Oxazolidinone RingNitro: Potential shock/thermal sensitivity; mutagenic potential.Oxazolidinone: Biologically active; requires high heat to mineralize.[1][3][4]
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.[2] Use wet-wiping methods.[1]
Toxicity Profile Presumed Mutagen (Muta.[2] 1B) Skin/Eye Irritant (Cat 2)Acute Toxicity (Oral)Handle inside a fume hood or glovebox.[2] Double-glove (Nitrile).[1][5]
Combustibility Combustible Organic SolidHigh Nitrogen Content: May generate NOx gases during combustion.[1]
Waste Code (RCRA) Not Listed (P/U) ; Assign D001 (if ignitable) or Toxic Organic N.O.S. Profile as "Toxic, Organic, Solid, N.O.S."[1][2] for waste manifests.

Critical Causality: The presence of the 5-nitro group on the phenyl ring is the primary safety concern. Nitro-aromatics can be reducible to toxic amines (e.g., 2-methoxy-5-nitroaniline) in vivo or in the environment, necessitating total destruction via incineration [1].[1]

Pre-Disposal Handling & Segregation

Proper segregation at the point of generation prevents dangerous cross-reactions in waste drums.

  • Incompatible Streams:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic decomposition.[2]

    • Strong Reducers: (e.g., Hydrides, active metals) – Risk of reducing the nitro group to unstable intermediates.[1][2]

    • Strong Bases: Can degrade the oxazolidinone ring unpredictably.

  • Storage Container:

    • Use Amber Glass or High-Density Polyethylene (HDPE) containers.[1]

    • Keep containers tightly sealed and stored in a cool, dry flammables cabinet.

Disposal Workflow: The Decision Tree

This logic flow dictates the operational steps for disposing of the pure compound or mixtures containing it.

DisposalWorkflow Start Waste Generation Point StateCheck Physical State? Start->StateCheck SolidPure Solid / Pure Substance StateCheck->SolidPure Solid/Powder LiquidSol Solution / Mixture StateCheck->LiquidSol Liquid SolidPack 1. Place in Amber Jar/HDPE 2. Label 'Toxic Organic Solid' SolidPure->SolidPack LiquidSeg Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidSol->LiquidSeg Labeling Apply Hazardous Waste Label: 'Contains 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one' 'Mutagenic / Irritant' SolidPack->Labeling LiquidSeg->Labeling Manifest Waste Manifesting: Profile as 'Toxic Organic N.O.S.' Labeling->Manifest Destruction Final Disposal: High-Temp Incineration (Rotary Kiln >1000°C) Manifest->Destruction

Figure 1: Decision logic for segregating and packaging waste streams containing 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable for: Expired reagents, contaminated weighing boats, gloves, and spill debris.[1][2]

  • Primary Containment: Place the solid material into a wide-mouth HDPE jar or a heavy-duty hazardous waste bag (minimum 6 mil thickness).[1]

  • Secondary Containment: If using a bag, place the sealed bag into a rigid secondary container (e.g., a fiber or poly drum) to prevent puncture.[2]

  • Labeling: Affix a hazardous waste label. Explicitly list constituents: "99% 3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one".

  • Hazard Check: Ensure the container is NOT mixed with metal spatula tips or sharps, which could puncture the liner.[2]

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors or reaction solvents.[1][2]

  • Solvent Compatibility: Determine if the carrier solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[2]

  • Dilution: If the concentration of the nitro-compound is >10%, dilute with the compatible solvent to reduce potential energetic density.

  • Container: Use a standard safety solvent can (carboy) compatible with the solvent.[2]

  • Venting: Ensure the cap is vented if there is any risk of off-gassing (though unlikely for this stable compound).[1]

Protocol C: Final Destruction (Facility Requirements)

To be communicated to the Waste Management Vendor.[2]

The waste manifest must specify Incineration as the treatment method.

  • Technology: Rotary Kiln Incineration.

  • Parameters:

    • Temperature: >1000°C (1832°F) to ensure cleavage of the oxazolidinone ring and complete oxidation of the nitro group.[2]

    • Residence Time: >2 seconds.

    • Scrubbing: Wet scrubbing required to capture Nitrogen Oxides (NOx) generated by the nitro and amine functionalities.[2]

Emergency Response: Spill Cleanup

In the event of a powder spill, avoiding dust inhalation is the priority.[2]

SpillResponse Alert 1. Evacuate & Alert (Secure Area) PPE 2. Don PPE: N95/P100 Mask, Double Nitrile Gloves, Goggles Alert->PPE Contain 3. Cover Spill with Wet Paper Towels (Prevents Dust) PPE->Contain Clean 4. Scoop/Wipe Place in HazWaste Bag Contain->Clean Decon 5. Decontaminate Surface (Soap & Water wash) Clean->Decon

Figure 2: Step-by-step spill response protocol prioritizing dust suppression.[1]

Cleanup Steps:

  • Isolate: Mark the area. Do not walk through the powder.

  • Wet Method: Do not dry sweep. Lay operational paper towels over the spill and dampen them with water or a generic solvent (ethanol) to suppress dust.[2]

  • Collection: Scoop the wet slurry into the hazardous waste container.

  • Decontamination: Wash the surface 3x with soap and water. The compound is moderately soluble in organic solvents; ensure final rinse water is also collected if heavily contaminated.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7447, 2-Methoxy-5-nitroaniline. (Precursor/Metabolite Safety Profile). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxy-5-nitrophenyl)-1,3-oxazolidin-2-one
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